molecular formula C9H6Cl2N2O B011855 2,4-Dichloro-6-methoxyquinazoline CAS No. 105763-77-7

2,4-Dichloro-6-methoxyquinazoline

Cat. No. B011855
M. Wt: 229.06 g/mol
InChI Key: WEAMQTSRMCCGSJ-UHFFFAOYSA-N
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Description

Synthesis Analysis The synthesis of related quinazoline compounds involves multi-step chemical reactions starting from simple precursors. For instance, 7-(benzyloxy)-4-chloro-6-methoxyquinazoline was synthesized through substitution, nitration, reduction, cyclization, and chlorination steps from methyl 4-hydroxy-3-methoxybenzoate, with a total yield of 29.2% (Min Wang et al., 2015). Similarly, the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline from 4-methoxyaniline involves cyclization, nitrification, and chlorination, achieving a yield of 85% (Lei Zhao et al., 2017).

Molecular Structure Analysis Crystal structure analysis of related quinazoline derivatives reveals detailed insights into their molecular frameworks. For example, the crystal structure of 6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline was determined, showcasing the compound's orthorhombic system and the three-dimensional structure formed via weak hydrogen bonding (Zhi-qiang Cai et al., 2019).

Chemical Reactions and Properties The chemical properties of quinazoline derivatives often involve interactions with biological targets, illustrating their potential in various applications. For instance, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine was identified as a potent apoptosis inducer with high efficacy in cancer models, indicating its strong interaction with cellular mechanisms (N. Sirisoma et al., 2009).

Physical Properties Analysis The physical properties of quinazoline derivatives can be inferred from their synthesis and structural characteristics, such as solubility, crystallinity, and thermal stability. These properties are crucial for the application and handling of these compounds in scientific research and industrial processes.

Chemical Properties Analysis Quinazoline compounds exhibit a wide range of chemical properties due to their versatile structure, allowing for numerous functional group substitutions and chemical reactions. These properties underpin their biological activity and potential utility in various fields, excluding their application as drugs, which includes their role in synthesizing ligands for metal complexes demonstrating biological activities (E. Ramachandran et al., 2012).

Scientific Research Applications

Agriculture

  • Field : Agriculture
  • Application : 2,4-Dichloro-6-methoxyquinazoline is a synthetic plant hormone auxin employed in many crops including rice, wheat, sorghum, sugar cane, and corn to control wide leaf weeds .
  • Method of Application : The herbicide is applied at post-emergence (leave) or pre-emergence stage of crops (on soil) . It is important to choose appropriate herbicides for an efficient weed control. Several factors such as the size of the weed plant, population density, growth rate, environmental conditions, and weed sensitivity to the herbicides are considered .
  • Results : The indiscriminate use of pesticides can produce numerous damages to the environment . Therefore, the remediation processes carried out by microorganisms are advantageous to avoid the pollution of the environment as well as to safeguard the population health .

Chemical Synthesis

  • Field : Chemical Synthesis
  • Application : 2,4-Dichloro-6-methoxyquinazoline is used in the synthesis of various chemical compounds .
  • Method of Application : The specific method of application would depend on the particular synthesis being performed .
  • Results : The results would vary depending on the specific synthesis. For example, it could be used to create a new compound with potential applications in various fields .

Antitumor Agents

  • Field : Medicinal Chemistry
  • Application : 2,4-Dichloro-6-methoxyquinazoline is used in the design and synthesis of novel 2,4,6-trisubstituted quinazoline derivatives as potential antitumor agents .
  • Method of Application : A series of novel 2,4,6-trisubstituted quinazoline derivatives were designed, synthesized and biologically evaluated for their antiproliferative activity against four human cancer cell lines (Eca-109, A549, PC-3 and MGC-803) .
  • Results : Most of the designed compounds showed considerable antiproliferative activity against the tested four cancer cell lines. For instance, compound 28g displayed the best antiproliferative activity with the IC 50 values of 1.95 µM and 2.46 µM against MGC-803 cells and Eca-109 cells, respectively .

Antibacterial Agents

  • Field : Chemical Engineering
  • Application : 2,4-Dichloro-6-methoxyquinazoline is used in the synthesis of compounds that have shown prominent inhibition activity against phytopathogenic bacteria .
  • Method of Application : Compounds such as ethyl 2-(5-amino-1-(quinazolin-4-yl)-1H-1,2,4-triazol-3-ylthio) acetate and their derivatives were synthesized .
  • Results : These compounds exhibited EC 50 values of 46.9, 47.8 and 43.2 µg/mL, respectively, against the bacterium Xanthomonas axonopodis pv .

Antitumor Agents with Acrylamide Structure

  • Field : Medicinal Chemistry
  • Application : 2,4-Dichloro-6-methoxyquinazoline is used in the design and synthesis of novel 2,4,6-trisubstituted quinazoline derivatives containing acrylamide structure as potential antitumor agents .
  • Method of Application : A series of new 2,4,6-trisubstituted quinazoline derivatives containing acrylamide structure have been designed, synthesized and evaluated for their antitumor activity against six human tumor cell lines (PC-3, MGC-803, HGC-27, A549 and H1975) by MTT assay .
  • Results : Among them, compound N - (3- ( (6-methoxy-2- ( (3-methylbenzyl)thio)quinazolin-4-yl)amino)phenyl)acrylamide displayed the best antiproliferative activity against PC-3 cells with an IC 50 of 4.61 µM . Further biological experiments showed that this compound could significantly inhibit the cloning formation of PC-3 cells .

properties

IUPAC Name

2,4-dichloro-6-methoxyquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2O/c1-14-5-2-3-7-6(4-5)8(10)13-9(11)12-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEAMQTSRMCCGSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60433794
Record name 2,4-Dichloro-6-methoxyquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60433794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-6-methoxyquinazoline

CAS RN

105763-77-7
Record name 2,4-Dichloro-6-methoxyquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60433794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dichloro-6-methoxyquinazoline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
K Yokoyama, N Ishikawa, S Igarashi, N Kawano… - Bioorganic & medicinal …, 2008 - Elsevier
A new series of quinazolines that function as CCR4 antagonists were discovered during the screening of our corporate compound libraries. Subsequent compound optimization …
Number of citations: 38 www.sciencedirect.com
KS Van Horn, X Zhu, T Pandharkar… - Journal of medicinal …, 2014 - ACS Publications
A series of N 2 ,N 4 -disubstituted quinazoline-2,4-diamines has been synthesized and tested against Leishmania donovani and L. amazonensis intracellular amastigotes. A structure–…
Number of citations: 71 pubs.acs.org
VJ Ram, BK Tripathi, AK Srivastava - Bioorganic & medicinal chemistry, 2003 - Elsevier
A series of 2-sec-amino-3H-quinazolin-4-ones (4a–p) and 4-sec-amino-2-chloroquinazolines (5a–b) have been synthesized by nucleophilic substitution reaction of 2-chloro-4(3H)-…
Number of citations: 120 www.sciencedirect.com
F Liu, X Chen, A Allali-Hassani, AM Quinn… - Journal of medicinal …, 2010 - ACS Publications
Protein lysine methyltransferase G9a, which catalyzes methylation of lysine 9 of histone H3 (H3K9) and lysine 373 (K373) of p53, is overexpressed in human cancers. Genetic …
Number of citations: 207 pubs.acs.org
SJ Lee, Y Konishi, DT Yu, TA Miskowski… - Journal of medicinal …, 1995 - ACS Publications
Moderate cyclic GMP phosphodiesterase (cGMP-PDE, PDE V) inhibitor 2-phenyl-4-anilinoquinazoline (1) was identified utilizing MultiCASE assisted drug design (MCADD) technology. …
Number of citations: 101 pubs.acs.org
DE Uehling, B Joseph, KC Chung… - Journal of medicinal …, 2021 - ACS Publications
Both previous and additional genetic knockdown studies reported herein implicate G protein-coupled receptor kinase 6 (GRK6) as a critical kinase required for the survival of multiple …
Number of citations: 10 pubs.acs.org
P Doig, PA Boriack-Sjodin, J Dumas, J Hu, K Itoh… - Bioorganic & Medicinal …, 2014 - Elsevier
An aminoquinazoline series targeting the essential bacterial enzyme GlmU (uridyltransferase) were previously reported (Biochem. J. 2012, 446, 405). In this study, we further explored …
Number of citations: 18 www.sciencedirect.com
NC Cho, JH Cha, H Kim, J Kwak, D Kim, SH Seo… - Bioorganic & Medicinal …, 2015 - Elsevier
Protease-activated receptor 2 (PAR 2 ) is a member of G protein-coupled receptor and its activation initiates diverse inflammatory responses. Recent studies suggest that antagonists of …
Number of citations: 17 www.sciencedirect.com
Q Su, S Ioannidis, C Chuaqui, L Almeida… - Journal of medicinal …, 2014 - ACS Publications
Structure based design, synthesis, and biological evaluation of a novel series of 1-methyl-1H-imidazole, as potent Jak2 inhibitors to modulate the Jak/STAT pathway, are described. …
Number of citations: 56 pubs.acs.org
MM Barber - 2015 - search.proquest.com
Herein 47 2, 4-disubstituted quinazolines were synthesized and tested against Leishmania donovani intracellular amastigotes. A structure-activity relationship was conducted and lead …
Number of citations: 1 search.proquest.com

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